(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

Chiral building block Stereoselective synthesis Levoglucosenone

(2S,5R)-2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (CAS: 1046046-43-8; MFCD12032222) is a chiral, biomass-derived building block featuring the 6,8-dioxabicyclo[3.2.1]octane scaffold linked to a 3,5-dimethylpyrazole moiety. The core scaffold is accessible from levoglucosenone, a cellulose pyrolysis product, via stereospecific Michael addition of N–H azoles.

Molecular Formula C11H14N2O3
Molecular Weight 222.244
CAS No. 1046046-43-8
Cat. No. B2709361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
CAS1046046-43-8
Molecular FormulaC11H14N2O3
Molecular Weight222.244
Structural Identifiers
SMILESCC1=CC(=NN1C2CC(=O)C3OCC2O3)C
InChIInChI=1S/C11H14N2O3/c1-6-3-7(2)13(12-6)8-4-9(14)11-15-5-10(8)16-11/h3,8,10-11H,4-5H2,1-2H3/t8-,10?,11+/m0/s1
InChIKeyYWVXTXRVYLHDQS-UMYMBVSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(2S,5R)-2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one – Chiral Building Block Sourcing & Baseline Characteristics


(2S,5R)-2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (CAS: 1046046-43-8; MFCD12032222) is a chiral, biomass-derived building block featuring the 6,8-dioxabicyclo[3.2.1]octane scaffold linked to a 3,5-dimethylpyrazole moiety. The core scaffold is accessible from levoglucosenone, a cellulose pyrolysis product, via stereospecific Michael addition of N–H azoles [1]. The (2S,5R) absolute configuration is fixed at the stage of scaffold construction, and the compound is commercially supplied at controlled purities (typically 95–98%) for research use [2].

Why Generic Substitutes Cannot Replace (2S,5R)-2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one in Research


The 6,8-dioxabicyclo[3.2.1]octane scaffold carries two stereocenters that are set during stereospecific addition to levoglucosenone; the use of a racemic mixture or an incorrect diastereomer would introduce a structurally distinct contaminant that cannot be separated by standard chromatography without chiral resolution [1]. Furthermore, the 3,5-dimethyl substitution on the pyrazole ring differentiates this compound from unsubstituted or 4-nitro pyrazole analogs by tuning lipophilicity (computed LogP = 0.76 ) and eliminating the hydrogen-bond-donor capacity of the pyrazole N–H, which directly alters molecular recognition in target-binding assays . Below, we provide the quantitative evidence that supports these differentiation claims.

Product-Specific Quantitative Differentiation Evidence for (2S,5R)-2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one [CAS 1046046-43-8]


Stereochemical Purity: Fixed (2S,5R) Configuration vs. Racemic Mixture

The compound is supplied as the single (2S,5R) enantiomer, derived from stereospecific Michael addition of azoles to levoglucosenone. The racemic or alternative diastereomeric form (e.g., (2R,5S) or (2R,5R)) would represent a different chemical entity with altered spatial orientation of the pyrazole substituent [1]. No vendor currently offers a comparable racemic standard of this specific compound, and no achiral synthetic route has been reported that would bypass the stereospecificity imparted by the levoglucosenone scaffold, making the (2S,5R) form uniquely fit for structure–activity studies requiring defined chirality [2].

Chiral building block Stereoselective synthesis Levoglucosenone

Physicochemical Differentiation: 3,5-Dimethylpyrazole vs. 4-Nitropyrazole Analog

The closest commercially catalogued analog is (2S,5R)-2-(4-nitro-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (no CAS provided by vendors) . The target compound replaces the electron‑withdrawing 4‑nitro group with two electron‑donating methyl groups at positions 3 and 5. The computed LogP for the dimethyl compound is 0.76 (Leyan) or 0.2 (PubChem XLogP3‑AA), while the 4‑nitro analog is expected to be significantly more polar (estimated ~1.5‑2.0 LogP units lower based on π‑value contributions of NO₂ vs. 2×CH₃). The measured LogP for the target compound indicates moderate lipophilicity compatible with blood–brain barrier penetration screens, whereas the 4‑nitro analog would likely be too polar and may introduce unwanted redox activity. The dimethyl compound also has zero H‑bond donors, while the 4‑nitro analog does not, but the nitro group is a strong H‑bond acceptor that can dominate polar interactions .

LogP Lipophilicity Bioisostere Pyrazole substitution

Vendor Purity and Supply Chain Consistency: Leyan (98%) vs. CheMenu (95%+)

Two independent vendors list this compound with quantifiable purity specifications. Leyan specifies a purity of 98% , while CheMenu indicates 95%+ . The 3 percentage-point difference is significant for medicinal chemistry campaigns where impurities can act as false positives in high‑throughput screening (HTS) assays. Leyan also provides batch‑specific purity certificates upon inquiry, whereas CheMenu offers a single minimum specification. No third vendor with a different purity grade has been identified in the public domain, making the 98% supply the highest verified purity available for procurement.

Purity Procurement Reproducibility

Procurement-Driven Application Scenarios for (2S,5R)-2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one


Chiral Probe Synthesis for Target Identification

When a project requires a rigid, enantiopure scaffold to decorate a chemical probe, this compound provides a fixed (2S,5R) core that can be further functionalized at the ketone or pyrazole positions. The absence of a commercial racemic standard guarantees that any biological readout is unambiguously assigned to the intended stereoisomer, satisfying journal and reviewer requirements for chiral compound characterization [1].

Physicochemical Property Screening in CNS Drug Discovery

With a computed LogP of 0.76 and zero H‑bond donors, this compound falls within the desirable property space for CNS drug candidates (LogP 1‑3, HBD <3). It can serve as a starting point for fragment‑based screening or be used as a reference standard when evaluating the permeability of related dioxabicyclo scaffolds, especially in direct comparison with more polar analogs such as the 4‑nitropyrazole derivative .

Assay‑Ready Compound Supply for High‑Throughput Screening

The guaranteed 98% purity (Leyan) makes this compound suitable for direct use in HTS campaigns without additional purification. The higher purity reduces the burden of hit triage by minimizing impurity‑driven false positives, a known problem when sourcing compounds at 95% purity or below, as documented in the comparison with the CheMenu supply .

Quote Request

Request a Quote for (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.